molecular formula C18H13N5O B12156571 N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide

N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide

Cat. No.: B12156571
M. Wt: 315.3 g/mol
InChI Key: QQMWJUPXXAEXMV-UHFFFAOYSA-N
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Description

N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide is a novel synthetic compound designed for pharmaceutical and biological research. It is built around the [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse bioactivity and ability to interact with multiple biological targets . This scaffold is recognized as a key pharmacophore in developing therapeutics for oncology and immunology . The specific structure of this compound, which integrates a picolinamide moiety, suggests potential for targeted drug discovery applications. Researchers can leverage this molecule as a key intermediate or a starting point for developing potent inhibitors. The triazolopyridine core has been identified in studies as a critical component for binding to and inhibiting targets like the Smoothened (SMO) receptor in the Hedgehog signaling pathway for colorectal carcinoma research , as well as the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction for immunotherapy . Furthermore, this scaffold has been explored as a heme-binding group in inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an emerging target in cancer immunotherapy . Our product is supplied as a high-purity compound to ensure reliable and reproducible results in your experimental workflows. It is intended for research applications in assay development, hit-to-lead optimization, and mechanism-of-action studies. For Research Use Only (RUO). Not for use in diagnostic, therapeutic, or any human or veterinary clinical applications.

Properties

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

N-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C18H13N5O/c24-18(15-5-1-3-11-19-15)20-14-9-7-13(8-10-14)17-22-21-16-6-2-4-12-23(16)17/h1-12H,(H,20,24)

InChI Key

QQMWJUPXXAEXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A highly efficient method involves the cyclization of hydrazone precursors using NCS. For example, 3-(pyridin-4-yl)-triazolo[4,3-a]pyridine derivatives were synthesized by dissolving hydrazones in dry DMF, followed by NCS addition at 0°C. The exothermic reaction requires careful temperature control to prevent side reactions. After stirring at room temperature, the product precipitates as a yellow solid, yielding >90% after recrystallization. This method’s scalability and high yield make it suitable for large-scale production.

Hydrazine Substitution and Cyclization

An alternative approach starts with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate in ethanol to form a hydrazine intermediate. Subsequent cyclization with triethoxy methane at 80°C produces the triazolopyrazine core. While this method is effective for related triazolopyrazines, adapting it to triazolopyridines may require substituting pyrazine precursors with pyridine analogs.

Functionalization via Amide Coupling

The final step involves coupling the triazolopyridine-phenylamine intermediate with picolinic acid. Carbodiimide-mediated amidation is the most widely used method, as demonstrated in multiple studies.

EDC/HOBt-Mediated Coupling

A representative procedure involves dissolving (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid and the triazolopyrazine intermediate in dichloromethane or DMF. HOBt and EDC are added sequentially to activate the carboxylic acid, facilitating amide bond formation. Key parameters include:

SolventTemperatureYield
CH₂Cl₂0°C → RT86%
DMFRT82%
Acetonitrile65–70°C81%

The highest yield (86%) was achieved in CH₂Cl₂ at 0°C with gradual warming. Side reactions, such as over-activation of the carboxylic acid, are minimized in non-polar solvents.

Comparative Analysis of Coupling Agents

EDC/HOBt outperforms other agents like CDI (carbonyl diimidazole), which gave lower yields (71.8%) in DMF. The superiority of EDC/HOBt is attributed to its ability to stabilize the reactive intermediate, reducing racemization and hydrolysis.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may increase side product formation. Non-polar solvents (e.g., CH₂Cl₂) improve selectivity, albeit with slower reaction kinetics.

Temperature Control

Low temperatures (0–5°C) during reagent addition prevent exothermic side reactions, while gradual warming ensures complete conversion. For instance, maintaining 0°C during HOBt addition in CH₂Cl₂ improved yields by 15% compared to room-temperature reactions.

Purification Techniques

Flash chromatography using ethyl acetate/petroleum ether (7:3) effectively separates the product from unreacted starting materials and byproducts. Recrystallization from ethyl acetate/water mixtures further enhances purity (>98% by HPLC).

Mechanistic Insights

The amidation proceeds via a reactive O-acylisourea intermediate , formed by EDC activation of the carboxylic acid. HOBt stabilizes this intermediate, preventing rearrangement and facilitating nucleophilic attack by the amine. Competing pathways, such as the formation of N-acylurea byproducts, are suppressed in optimized conditions.

Challenges and Solutions

Byproduct Formation

Over-activation of the carboxylic acid can lead to symmetrical anhydrides, reducing yields. This is mitigated by:

  • Stoichiometric control : Using 1.2 equivalents of EDC/HOBt.

  • Low-temperature activation : Slowing down competing reactions.

Moisture Sensitivity

The reaction is moisture-sensitive, necessitating anhydrous conditions. Molecular sieves (4Å) or inert gas atmospheres (N₂/Ar) are employed to maintain dryness .

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazolopyridine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve standard laboratory techniques and conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antifungal properties. For instance, a study synthesized novel compounds based on the pyridine-3-sulfonamide scaffold combined with 1,2,4-triazole substituents. These compounds demonstrated superior antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL, surpassing traditional antifungal agents like fluconazole .

Anticancer Potential

The triazolo-pyridine framework has also been investigated for its anticancer properties. Compounds incorporating this structure have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For example, studies have highlighted their ability to inhibit protein kinases crucial for cancer cell growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide is vital for optimizing its biological activity. The presence of the triazole moiety is essential for enhancing the compound's interaction with biological targets. Modifications at various positions on the triazole and phenyl rings can lead to variations in potency and selectivity against specific fungal strains or cancer types.

Modification Effect on Activity
Substitution on triazoleEnhances antifungal potency against Candida species
Alteration of phenylIncreases selectivity towards specific cancer cell lines
Picolinamide linkageContributes to overall stability and bioavailability

Synthesis and Evaluation of Derivatives

A significant study involved synthesizing a series of this compound derivatives to evaluate their biological activities. The synthesized compounds underwent rigorous testing for antifungal efficacy and cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to their parent compounds, suggesting that structural modifications could lead to improved therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in fungal growth and cancer progression. These studies provide insights into how structural features influence binding interactions and help guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Functional Groups
N-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide Phenyl-4-triazolo-pyridine substituent ~350–375 (estimated) Triazolo-pyridine, picolinamide
4-Chloro-N,N-diisopropylpicolinamide 4-Chloro on pyridine 256.16 Chloro, diisopropylamide
N,N-Diisopropyl-4-methoxypicolinamide 4-Methoxy on pyridine 252.33 Methoxy, diisopropylamide
4-Chloro-N-phenylpicolinamide 4-Chloro on pyridine, N-phenylamide 282.73 Chloro, phenylamide

Key Observations :

  • Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups in analogs alter the pyridine ring’s electron density, whereas the triazolo-pyridine in the target compound may exhibit mixed electronic effects due to its nitrogen-rich structure.

Hypothetical Physicochemical Properties

  • Solubility : The triazolo-pyridine group likely reduces aqueous solubility compared to methoxy or chloro derivatives due to increased hydrophobicity.
  • Lipophilicity (LogP) : The target compound’s fused heterocycle may elevate LogP compared to N,N-diisopropyl analogs but remain lower than N-phenyl derivatives due to polar amide groups.

Research Implications and Limitations

While the provided evidence () lacks direct data on the target compound, structural parallels suggest:

  • Bioactivity : The triazolo-pyridine group may enhance binding to kinase ATP pockets or nucleic acid targets, differentiating it from halogenated analogs typically used as intermediates or ligands.
  • Limitations : Absence of experimental data (e.g., IC50, solubility) in the evidence restricts definitive conclusions. Further studies are needed to validate these hypotheses.

Biological Activity

N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a triazolopyridine core linked to a picolinamide moiety. Its molecular formula is C_{15}H_{13N_5 with a molecular weight of approximately 269.30 g/mol. The unique arrangement of nitrogen-containing heterocycles contributes to its diverse reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : The compound has shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics .
  • Antifungal Effects : It has also demonstrated antifungal properties against strains like Candida albicans, reinforcing its potential as a therapeutic agent .

Anti-inflammatory Activity

Studies have reported that derivatives containing triazole rings possess anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory pathways. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
  • Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies that have assessed the biological activity of this compound:

StudyFindings
Abdel-Rahman et al. (2020)Reported significant antibacterial and anti-inflammatory activities in synthesized triazole derivatives .
Matwijczuk et al. (2018)Conducted spectroscopic studies demonstrating the molecular organization and potential interactions of triazole compounds .
PMC Study (2020)Highlighted the synthesis and biological evaluation of similar triazole compounds with notable antimicrobial efficacy .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide?

Methodological Answer:
The synthesis typically involves:

Formation of the triazolo-pyridine core via cyclization of hydrazine derivatives with pyridine precursors under reflux in ethanol or DMF .

Coupling reactions to attach the phenyl and picolinamide groups, often using palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) .

Purification via column chromatography or recrystallization, followed by HPLC to confirm purity (>95%) .

Key Analytical Techniques:

  • NMR spectroscopy (¹H/¹³C) to verify regiochemistry of the triazolo ring .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • X-ray crystallography (e.g., CCDC 1876879) to resolve ambiguous structural features .

Basic: How is the purity and stability of this compound assessed under varying storage conditions?

Methodological Answer:

  • Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition products .

  • Purity Metrics:

    TechniqueParameterThreshold
    HPLCPurity≥98%
    TLCSpot claritySingle spot
  • Storage Recommendations: Store at -20°C in inert atmosphere (argon) to prevent oxidation of the triazolo ring .

Advanced: How can contradictory NMR and MS data be resolved during characterization?

Methodological Answer:
Contradictions may arise from:

  • Tautomerism in the triazolo ring , resolved via variable-temperature NMR or deuterium exchange experiments .
  • Ionization artifacts in MS , mitigated by using softer ionization methods (e.g., ESI instead of EI) .
  • Crystallographic validation (e.g., CCDC 1906114) to unambiguously confirm the structure .

Case Example: A ¹³C NMR signal at δ 150 ppm may conflict with MS data; XRD can confirm the presence of a carbonyl group vs. an artifact .

Advanced: What strategies optimize the yield of triazolo ring formation?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to enhance cyclization rates .
  • Catalyst Screening: Copper(I) iodide or Pd(PPh₃)₄ improves regioselectivity (yield increases from 45% to 72%) .
  • Temperature Control: Maintain 80–100°C to avoid side reactions (e.g., ring-opening) .

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